2-[[(3S,4R)-4-(3,4-Dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid
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Overview
Description
CBR-470-2 is a glycine-substituted analog known for its ability to activate NRF2 signaling.
Preparation Methods
CBR-470-2 is synthesized through a series of chemical reactions involving glycine substitution. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure.
Chemical Reactions Analysis
CBR-470-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, CBR-470-2 can increase transcript levels of NRF2-responsive genes such as NQO1 and HMOX1 in epidermal keratinocytes and dermal fibroblasts .
Scientific Research Applications
CBR-470-2 has a wide range of scientific research applications:
Chemistry: It is used to study the modulation of glycolysis and its effects on cellular metabolism.
Biology: The compound is utilized to investigate the activation of NRF2 signaling and its impact on cellular processes.
Medicine: CBR-470-2 is explored for its potential therapeutic effects in conditions involving oxidative stress, such as chronic kidney disease, neurodegeneration, and autoimmune diseases
Industry: The compound’s ability to modulate glycolysis makes it a valuable tool for research in metabolic regulation and related industrial applications
Mechanism of Action
CBR-470-2 exerts its effects by activating NRF2 signaling. The compound interacts with KEAP1, a protein that acts as a sensor for reactive molecules in cells. When reactive molecules accumulate, KEAP1 triggers the antioxidant stress response to mitigate cellular damage. CBR-470-2 modulates the activity of phosphoglycerate kinase 1 (PGK1), an enzyme involved in glycolysis, thereby regulating NRF2 activation and promoting cellular protection against oxidative stress .
Comparison with Similar Compounds
CBR-470-2 is compared with other similar compounds, such as CBR-470-1 and bardoxolone methyl (BARD). While CBR-470-1 also activates NRF2 signaling, CBR-470-2 is unique due to its glycine substitution, which enhances its ability to modulate glycolysis. Bardoxolone methyl, a clinical-stage covalent KEAP1 agonist, similarly activates NRF2 signaling but through a different mechanism. The unique structural features of CBR-470-2 make it a valuable tool for research in metabolic regulation and oxidative stress .
Similar Compounds
- CBR-470-1
- Bardoxolone methyl (BARD)
- Methylglyoxal
CBR-470-2 stands out among these compounds due to its specific glycine substitution and its potent effects on glycolysis and NRF2 signaling .
Properties
IUPAC Name |
2-[[(3S,4R)-4-(3,4-dichlorophenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO6S2/c13-8-2-1-7(3-9(8)14)23(20,21)11-6-22(18,19)5-10(11)15-4-12(16)17/h1-3,10-11,15H,4-6H2,(H,16,17)/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQDSYKGBCVHHI-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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